molecular formula C9H17BrSi B570148 (6-Bromohex-2-yn-1-yl)(trimethyl)silane CAS No. 112129-48-3

(6-Bromohex-2-yn-1-yl)(trimethyl)silane

Cat. No.: B570148
CAS No.: 112129-48-3
M. Wt: 233.224
InChI Key: CHLFEEWAZNCGLV-UHFFFAOYSA-N
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Description

(6-Bromohex-2-yn-1-yl)(trimethyl)silane is an organosilicon compound featuring a brominated alkyne chain and a trimethylsilyl group. This structure combines the leaving-group reactivity of bromine with the steric and electronic effects of the silyl moiety, making it valuable in cross-coupling reactions and as a building block in organic synthesis. Standard Schlenk techniques and inert atmospheres (e.g., nitrogen) are typically employed to ensure reaction integrity .

Properties

CAS No.

112129-48-3

Molecular Formula

C9H17BrSi

Molecular Weight

233.224

IUPAC Name

6-bromohex-2-ynyl(trimethyl)silane

InChI

InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4,6,8-9H2,1-3H3

InChI Key

CHLFEEWAZNCGLV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC#CCCCBr

Synonyms

Silane, (6-bromo-2-hexynyl)trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Alkynylsilanes

  • (6-Chlorohex-1-yn-1-yl)triethylsilane (4b) :

    • Structure : Chlorine replaces bromine; triethylsilyl instead of trimethylsilyl.
    • Synthesis : Prepared via iron-catalyzed cross-coupling of 1-bromo-4-chlorobutane with a Grignard reagent, yielding 79% .
    • Reactivity : Lower leaving-group ability of Cl vs. Br reduces electrophilicity, limiting utility in nucleophilic substitutions.
    • NMR Data : δ 3.57 (d, J = 6.5 Hz, 2H), 0.98 (t, J = 7.8 Hz, 9H) for triethyl groups .
  • Bromodifluoromethyl(trimethyl)silane :

    • Structure : Difluoromethyl group instead of alkyne; Br on CF₂.
    • Synthesis : Bromination of difluoromethyl(trimethyl)silane under incandescent light (50–85°C), achieving 90–95% yield .
    • Applications : Fluorinated analogs are preferred in pharmaceuticals due to metabolic stability.

Functional Group Variations

  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane :

    • Structure : Boronate ester replaces bromoalkyne.
    • Synthesis : Reacts with potassium hydrogen carbonate in 1,2-dimethoxyethane (50°C, 16 hr), yielding 92% .
    • Applications : Boronates are pivotal in Suzuki-Miyaura couplings, unlike bromo derivatives used in Kumada or Stille reactions .
  • Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (3) :

    • Structure : Methoxy-dihydropyran substituent.
    • Synthesis : Diels-Alder reaction under argon, 86% yield; chiral GC analysis confirms stereoselectivity .
    • Optical Activity : [α]D = +105.8°, highlighting utility in asymmetric synthesis .

Structural Isomers and Ether Analogs

  • tert-Butyl(6-chlorohexyloxy)dimethylsilane :
    • Structure : Ether linkage vs. alkyne; chloro terminal group.
    • Applications : Ethers are less reactive in cross-couplings but serve as protecting groups in multistep syntheses .

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